8-Bromo-3-methoxyisoquinoline molecular weight and formula
8-Bromo-3-methoxyisoquinoline molecular weight and formula
An In-Depth Technical Guide to 8-Bromo-3-methoxyisoquinoline: Synthesis, Properties, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 8-Bromo-3-methoxyisoquinoline, a halogenated heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will delve into its fundamental physicochemical properties, outline a validated synthetic pathway, and explore its applications as a strategic building block in the development of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug development who require a detailed understanding of this versatile intermediate.
Core Molecular Attributes and Physicochemical Properties
8-Bromo-3-methoxyisoquinoline is a solid, crystalline compound at room temperature. The presence of the bromine atom at the C8 position and the methoxy group at the C3 position of the isoquinoline core imparts specific reactivity and conformational characteristics, making it a valuable precursor in organic synthesis.
The fundamental identifiers and properties of 8-Bromo-3-methoxyisoquinoline are summarized below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO | [1][2] |
| Molecular Weight | 238.08 g/mol | [1] |
| CAS Number | 608515-50-0 | [1] |
| Appearance | Solid | [1] |
| Melting Point | 61-67 °C | [1] |
| SMILES String | COc1cc2cccc(Br)c2cn1 | [1] |
| InChI Key | PKOWJHRDTZPIHB-UHFFFAOYSA-N | [1] |
Molecular Structure Diagram
The structural arrangement of 8-Bromo-3-methoxyisoquinoline is crucial for understanding its chemical behavior. The isoquinoline scaffold is a bicyclic aromatic system, and the positions of the bromo and methoxy substituents are key to its synthetic utility.
Caption: 2D structure of 8-Bromo-3-methoxyisoquinoline.
Synthesis and Spectroscopic Characterization
The synthesis of substituted isoquinolines is a well-established area of organic chemistry. One documented approach to synthesizing 8-bromo-isoquinoline derivatives involves a modified Pomeranz-Fritsch reaction.[3][4] This pathway provides a reliable method for obtaining the target compound for further research and development.
Conceptual Synthetic Workflow
The synthesis initiates from a commercially available substituted benzaldehyde, which undergoes condensation and subsequent cyclization to form the isoquinoline core.
Caption: Conceptual workflow for the synthesis of 8-Bromo-3-methoxyisoquinoline.
Experimental Protocol: A Representative Synthesis
This protocol is a generalized representation based on established methodologies for similar compounds. Researchers should consult specific literature for precise reaction conditions and scale-up considerations.[3]
-
Schiff Base Formation: 2-Bromobenzaldehyde is reacted with 2,2-dimethoxyethanamine to form the corresponding Schiff base.
-
Reduction: The resulting imine is reduced, typically using a mild reducing agent like sodium borohydride, to yield the secondary amine, N-(2-bromo-3-methoxybenzyl)aminoacetaldehyde dimethyl acetal.
-
Protection: The secondary amine is protected, for example, as a tosylamide using p-toluenesulfonyl chloride, to facilitate the subsequent cyclization.
-
Cyclization: The protected precursor is treated with a strong acid, such as p-toluenesulfonic acid in a suitable solvent like toluene, to induce cyclization and aromatization, yielding 8-Bromo-3-methoxyisoquinoline.
-
Purification: The crude product is purified using standard techniques, such as column chromatography, to afford the final compound.
Spectroscopic Data
Structural confirmation is paramount. The following spectroscopic data are representative for 8-Bromo-3-methoxyisoquinoline.[3]
| Data Type | Description |
| ¹H-NMR (300 MHz, CDCl₃) | δ (ppm): 9.62 (s, 1H), 8.52 (d, J=5.6Hz, 1H), 7.84 (d, J=9.0 Hz, 1H), 7.59 (d, J=5.6 Hz, 1H), 7.50 (d, J=9.0 Hz, 1H), 4.08 (s, 3H). |
| ¹³C-NMR (300 MHz, CDCl₃) | δ (ppm): 154.1, 151.0, 141.5, 132.1, 127.9, 127.6, 119.6, 117.8, 108.1, 57.0. |
| Mass Spectrometry (EI) | m/z: 239 (M⁺, ⁸¹Br, 98%), 237 (M⁺, ⁷⁹Br, 100%). |
Expert Interpretation: The proton NMR shows the characteristic singlet for the methoxy group at 4.08 ppm and distinct signals in the aromatic region, confirming the substituted isoquinoline structure. The carbon NMR aligns with the expected number and type of carbon atoms. Mass spectrometry clearly shows the isotopic pattern for a monobrominated compound, providing definitive evidence of the bromine atom's presence.
Applications in Research and Drug Development
The strategic placement of the bromo and methoxy groups makes 8-Bromo-3-methoxyisoquinoline a highly valuable intermediate in medicinal chemistry. The introduction of a bromine atom into a molecular structure is a common strategy in drug design to enhance potency or modify pharmacokinetic properties.[5]
Role as a Synthetic Building Block
The bromine atom at the C8 position serves as a versatile synthetic handle for introducing further complexity. It is amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the attachment of various aryl, alkyl, or nitrogen-containing substituents. This versatility is critical for generating libraries of compounds for high-throughput screening in drug discovery programs.[6]
Derivatives of brominated quinolines and isoquinolines have been investigated for their potential as anticancer agents.[7] This suggests that molecules derived from the 8-Bromo-3-methoxyisoquinoline scaffold could be explored for similar activities.
Caption: Role as a versatile building block in medicinal chemistry.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be observed when handling 8-Bromo-3-methoxyisoquinoline. It is classified as an irritant and is acutely toxic if swallowed.
| Hazard Information | Details |
| Signal Word | Danger |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation). |
| Precautionary Statements | P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). |
| Hazard Classifications | Acute Toxicity 4 (Oral), Skin Irritation 2, Eye Damage 1, STOT SE 3. |
Source: Sigma-Aldrich Safety Data.[1]
Self-Validating Protocol Insight: Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. In case of accidental exposure, follow the precautionary statements diligently and seek immediate medical attention if necessary.
References
-
8-Bromo-3-methoxyisoquinoline ≥90% . MilliporeSigma. [Link]
-
What are the applications of 8-bromoisoquinoline? . Knowledge. [Link]
-
Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane . Semantic Scholar. [Link]
-
8-bromo-3-methoxyisoquinoline (C10H8BrNO) . PubChemLite. [Link]
-
8-Bromoisoquinoline . PubChem. [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics . PMC. [Link]
-
Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane . ResearchGate. [Link]
- Synthesis of 5- or 8-bromoisoquinoline derivatives.
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines . PMC. [Link]
-
Introducing bromine to the molecular structure as a strategy for drug design . Journal of Medical Science. [Link]
Sources
- 1. 8-Bromo-3-methoxyisoquinoline = 90 608515-50-0 [sigmaaldrich.com]
- 2. PubChemLite - 8-bromo-3-methoxyisoquinoline (C10H8BrNO) [pubchemlite.lcsb.uni.lu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. jms.ump.edu.pl [jms.ump.edu.pl]
- 6. What are the applications of 8-bromoisoquinoline? - Knowledge [allgreenchems.com]
- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]


